molecular formula C18H18N2O5 B5489559 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide

3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide

Cat. No.: B5489559
M. Wt: 342.3 g/mol
InChI Key: DFIBMBGRYHLEQP-IZZDOVSWSA-N
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Description

3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide, also known as ENA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In particular, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. In terms of physiological effects, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of interesting properties that make it useful for a variety of applications. However, there are also some limitations to working with this compound. For example, it is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, this compound is not yet widely available, which can make it difficult to obtain for research purposes.

Future Directions

There are many potential future directions for research involving 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide. One area of interest is the development of novel materials based on this compound. Researchers have already shown that this compound can be used as a building block for the synthesis of materials with unique properties, and there is potential for further exploration in this area. Another area of interest is the development of this compound-based fluorescent probes for the detection of biomolecules. This could have applications in the diagnosis and treatment of various diseases. Finally, there is potential for further exploration of the anticancer and antimicrobial properties of this compound, with the goal of developing new treatments for these diseases.
Conclusion
In conclusion, this compound is a chemical compound with a range of interesting properties that make it useful for a variety of applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the properties and potential applications of this compound could lead to exciting new discoveries in the fields of medicinal chemistry, materials science, and nanotechnology.

Synthesis Methods

The synthesis of 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide involves the reaction between 4-methoxy-2-nitroaniline and 4-ethoxybenzaldehyde using acetic acid as the solvent and piperidine as the catalyst. The reaction takes place under reflux conditions and results in the formation of a yellow solid, which is then purified through recrystallization.

Scientific Research Applications

3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, this compound has been utilized as a fluorescent probe for the detection of various biomolecules.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-3-25-14-7-4-13(5-8-14)6-11-18(21)19-16-10-9-15(24-2)12-17(16)20(22)23/h4-12H,3H2,1-2H3,(H,19,21)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIBMBGRYHLEQP-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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